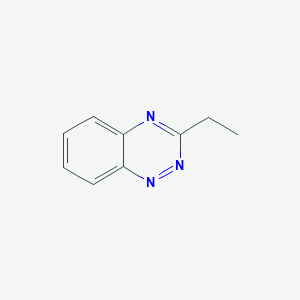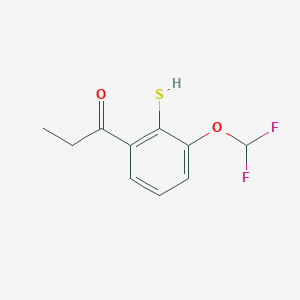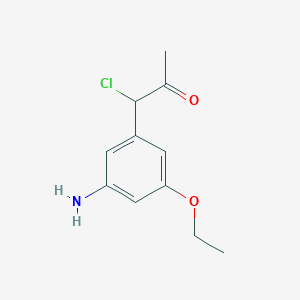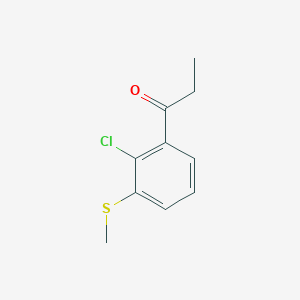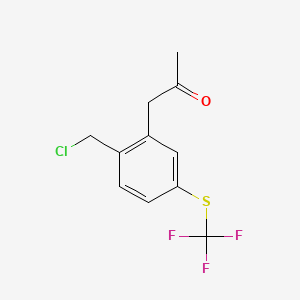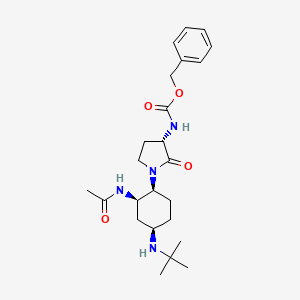![molecular formula C11H9Br3N2O B14074111 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole CAS No. 101901-58-0](/img/structure/B14074111.png)
2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- is a substituted imidazole derivative known for its unique chemical properties and potential applications in various fields. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine atoms and a methoxyphenyl group in this compound enhances its reactivity and potential utility in scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of bromine atoms or reduction of other functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds, such as:
2,4,5-Tribromoimidazole: Lacks the methoxyphenylmethyl group, resulting in different reactivity and applications.
1-Methyl-2,4,5-tribromoimidazole: Contains a methyl group instead of the methoxyphenylmethyl group, leading to variations in chemical properties and biological activity.
2,4,5-Tribromo-1-[(4-hydroxyphenyl)methyl]imidazole: The presence of a hydroxy group instead of a methoxy group alters its solubility and reactivity.
The uniqueness of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
101901-58-0 |
|---|---|
Molecular Formula |
C11H9Br3N2O |
Molecular Weight |
424.91 g/mol |
IUPAC Name |
2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C11H9Br3N2O/c1-17-8-4-2-7(3-5-8)6-16-10(13)9(12)15-11(16)14/h2-5H,6H2,1H3 |
InChI Key |
DPDZWBOJMFBQTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



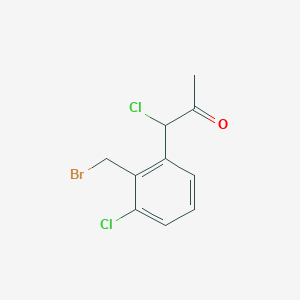
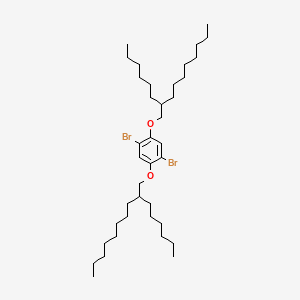
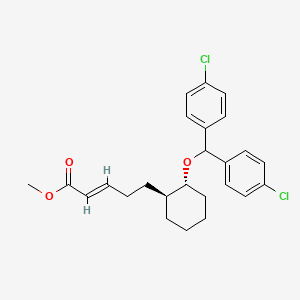

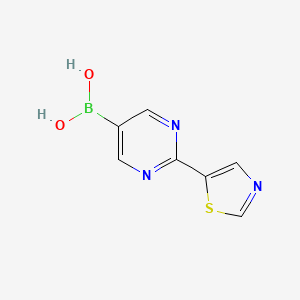
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
